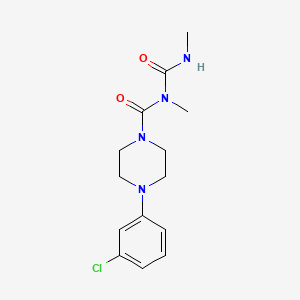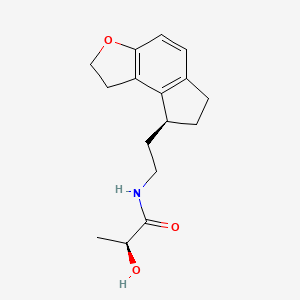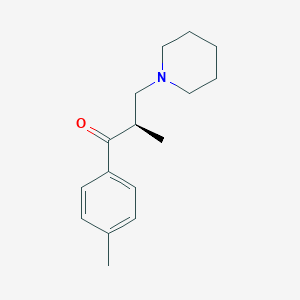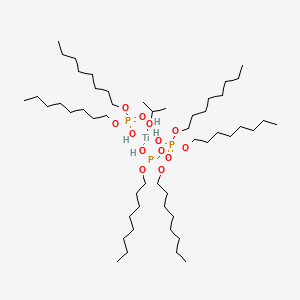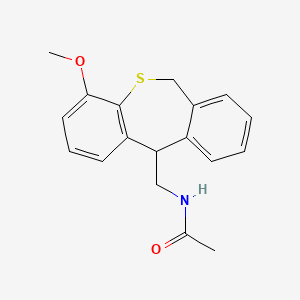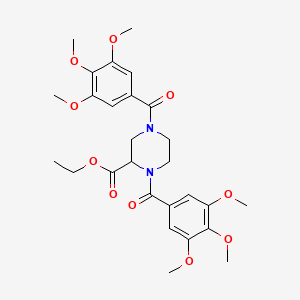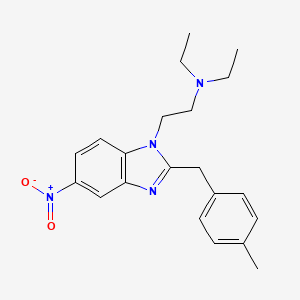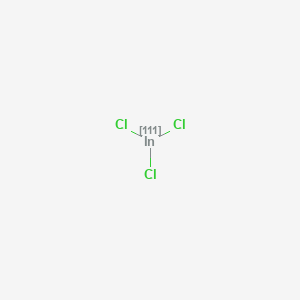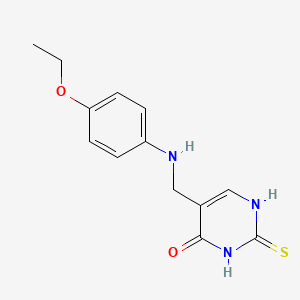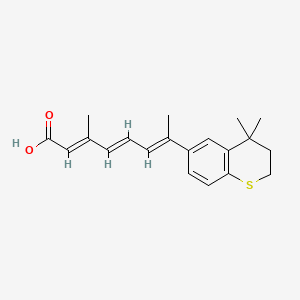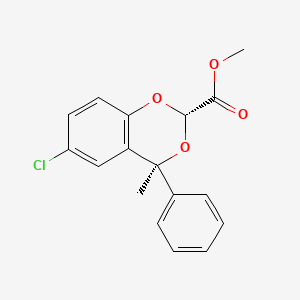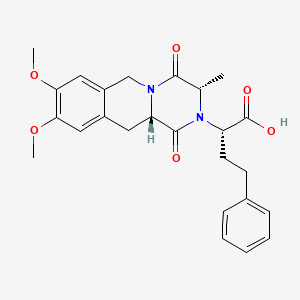
Diketopiperazine moexiprilat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diketopiperazine moexiprilat is a compound derived from moexipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Diketopiperazines are a class of cyclic dipeptides formed by the condensation of two amino acids. They are known for their stability and resistance to enzymatic hydrolysis, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diketopiperazines can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the cyclization of dipeptides under acidic or basic conditions. For example, the synthesis of diketopiperazine moexiprilat can be achieved by cyclizing the dipeptide precursor of moexiprilat under controlled pH conditions .
Industrial Production Methods
Industrial production of diketopiperazines often involves chemoenzymatic methods to achieve high yields and purity. The use of adenylation enzymes has been reported to facilitate the one-pot synthesis of diketopiperazines, including moexiprilat, under mild conditions . This method minimizes racemization and allows for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diketopiperazine moexiprilat undergoes various chemical reactions, including:
Oxidation: Catalyzed by oxidoreductases or chemical oxidants.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted diketopiperazines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Diketopiperazine moexiprilat has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of peptidomimetics and other bioactive molecules.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Mechanism of Action
Diketopiperazine moexiprilat exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, moexiprilat inhibits kininase II, which degrades bradykinin, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Moexipril: The prodrug form of moexiprilat, which is converted to the active diketopiperazine moexiprilat in the body.
Other ACE Inhibitors: Compounds like enalaprilat and lisinopril, which also inhibit ACE but differ in their chemical structure and pharmacokinetics.
Uniqueness
This compound is unique due to its cyclic dipeptide structure, which imparts stability and resistance to enzymatic degradation. This makes it a valuable compound for long-term therapeutic applications and research into enzyme inhibition mechanisms.
Properties
CAS No. |
112468-23-2 |
|---|---|
Molecular Formula |
C25H28N2O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H28N2O6/c1-15-23(28)26-14-18-13-22(33-3)21(32-2)12-17(18)11-20(26)24(29)27(15)19(25(30)31)10-9-16-7-5-4-6-8-16/h4-8,12-13,15,19-20H,9-11,14H2,1-3H3,(H,30,31)/t15-,19-,20-/m0/s1 |
InChI Key |
IIPIDAGAGXRRKJ-YSSFQJQWSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O)OC)OC |
Canonical SMILES |
CC1C(=O)N2CC3=CC(=C(C=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


